Trifluorothiazolylbutanedione hydrate
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Overview
Description
Preparation Methods
The synthesis of trifluorothiazolylbutanedione hydrate involves several steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring . The trifluoromethyl group is then introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the hydration of the compound to form the hydrate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Trifluorothiazolylbutanedione hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trifluorothiazolylbutanedione hydrate has a wide range of scientific research applications, including:
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of trifluorothiazolylbutanedione hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and thiazole groups contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Trifluorothiazolylbutanedione hydrate can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity and biological activity.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are known for their stability and unique chemical properties.
The uniqueness of this compound lies in the combination of the trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H6F3NO3S |
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Molecular Weight |
241.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(1,3-thiazol-2-yl)butane-2,3-dione;hydrate |
InChI |
InChI=1S/C7H4F3NO2S.H2O/c8-7(9,10)6(13)4(12)3-5-11-1-2-14-5;/h1-2H,3H2;1H2 |
InChI Key |
HLKKRWRNROCGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(=O)C(=O)C(F)(F)F.O |
Origin of Product |
United States |
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